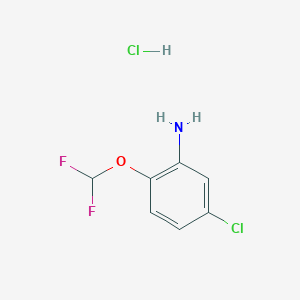

5-Chloro-2-(difluoromethoxy)aniline hydrochloride

CAS No.: 1431963-04-0

Cat. No.: VC11995093

Molecular Formula: C7H7Cl2F2NO

Molecular Weight: 230.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431963-04-0 |

|---|---|

| Molecular Formula | C7H7Cl2F2NO |

| Molecular Weight | 230.04 g/mol |

| IUPAC Name | 5-chloro-2-(difluoromethoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |

| Standard InChI Key | NHRGZRZIYISYBL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)OC(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted with three functional groups:

-

Chloro group (-Cl) at position 5, contributing electron-withdrawing effects.

-

Difluoromethoxy group (-OCF₂) at position 2, enhancing lipophilicity and metabolic stability.

-

Aniline (-NH₂) at position 1, which is protonated in its hydrochloride form (-NH₃⁺Cl⁻).

The hydrochloride salt improves aqueous solubility, a property critical for biological testing and formulation .

Physicochemical Characteristics

-

Molecular Formula: C₇H₇Cl₂F₂NO

-

Molecular Weight: 230.04 g/mol

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water.

-

SMILES: C1=CC(=C(C=C1Cl)N)OC(F)F.Cl

-

InChIKey: NHRGZRZIYISYBL-UHFFFAOYSA-N.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce substituents onto the aromatic ring:

-

Chlorination: Electrophilic substitution to introduce the chloro group at position 5.

-

Difluoromethoxylation: Nucleophilic aromatic substitution or coupling reactions to attach the difluoromethoxy group at position 2.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Reaction conditions (temperature, catalysts, and solvents) are optimized to maximize yield and purity. Industrial-scale production often employs continuous flow reactors to ensure reproducibility .

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s structural features make it a versatile building block for drug discovery:

-

Kinase Inhibitors: The difluoromethoxy group enhances binding affinity to ATP-binding pockets in kinases, a target in oncology .

-

Antimicrobial Agents: Halogenated anilines are explored for their activity against resistant bacterial strains .

Case Studies

-

Enzyme Inhibition: Derivatives of this compound have shown IC₅₀ values below 1 μM against SMYD2, a histone methyltransferase implicated in cancer .

-

Pharmacokinetics: Rodent studies indicate moderate bioavailability (40–60%) and half-life (~4 hours), supporting further preclinical evaluation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below compares 5-chloro-2-(difluoromethoxy)aniline hydrochloride with related compounds:

The difluoromethoxy group confers superior metabolic stability compared to non-fluorinated analogs .

Mechanism of Action

The compound’s biological activity stems from its ability to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume